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Introduction
Mitapivat (formerly AG-348) is a first-in-class, orally available small molecule that acts as an

allosteric activator of the pyruvate kinase (PK) enzyme.[1][2] Specifically, it targets the red

blood cell isoform of pyruvate kinase (PKR). Pyruvate kinase is a critical enzyme in the

glycolytic pathway, catalyzing the final step which generates adenosine triphosphate (ATP).[1]

In individuals with pyruvate kinase deficiency (PKD), mutations in the PKLR gene lead to

impaired PKR function, resulting in decreased ATP production, a buildup of the upstream

metabolite 2,3-diphosphoglycerate (2,3-DPG), and subsequent premature destruction of red

blood cells (hemolytic anemia).[2][3]

Mitapivat binds to a site on the PKR enzyme distinct from the endogenous activator fructose-

1,6-bisphosphate (FBP), effectively increasing the enzyme's activity in both its wild-type and

various mutant forms. This enhanced activity helps to restore normal red blood cell metabolism,

increasing ATP levels and decreasing 2,3-DPG levels. The therapeutic potential of Mitapivat
extends beyond PKD to other hemolytic anemias such as sickle cell disease (SCD) and

thalassemia, where improving red blood cell energy metabolism and function can be beneficial.

Cell-based models are indispensable tools for elucidating the mechanism of action of Mitapivat
and for evaluating its therapeutic efficacy. These models allow for the controlled investigation of

the drug's effects on cellular processes, metabolic pathways, and overall cell health. This
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application note provides a detailed overview of relevant cell-based models and key

experimental protocols for studying the effects of Mitapivat.

Key Cell-Based Models for Mitapivat Research
The choice of a cell-based model is critical and depends on the specific research question. The

most relevant models for studying Mitapivat's effects are those that closely mimic the

physiology of human red blood cells.

Primary Human Erythrocytes
Primary human erythrocytes, obtained from healthy donors or patients with hemolytic anemias,

are the most physiologically relevant model.

From Healthy Donors: These cells provide a baseline for understanding Mitapivat's effects

on normal PKR activity and red blood cell metabolism.

From Patients with PKD, SCD, or Thalassemia: Erythrocytes from patients allow for the

direct assessment of Mitapivat's ability to rescue the disease phenotype. These ex vivo

studies can demonstrate the drug's potential to increase PKR activity and ATP levels in the

context of specific mutations.

Cultured Erythroid Progenitor Cells
For studies on the effects of Mitapivat during erythropoiesis (red blood cell development),

cultured erythroid progenitor cells are an invaluable tool. These cells can be derived from

CD34+ hematopoietic stem cells and differentiated in vitro to various stages of erythroblast

development. This model allows for the investigation of Mitapivat's impact on erythroid

maturation, apoptosis, and ineffective erythropoiesis, which is a hallmark of conditions like

thalassemia.

Data Presentation: Expected Effects of Mitapivat in
Cell-Based Models
The following tables summarize the anticipated quantitative effects of Mitapivat treatment in

various cell-based models.
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Parameter Cell Model

Expected

Change with

Mitapivat

Reported Fold

Change
Reference

PKR Activity
PKD Patient

Erythrocytes
Increase 1.2 to 3.4-fold

Healthy Donor

Erythrocytes
Increase Up to 1.5-fold

ATP Levels
PKD Patient

Erythrocytes
Increase 1.0 to 2.2-fold

Healthy Donor

Erythrocytes
Increase 1.4 to 1.8-fold

Thalassemia

Patient

Erythrocytes (ex

vivo)

Increase Up to 1.4-fold

2,3-DPG Levels
Healthy Donor

Erythrocytes
Decrease

Significant

Reduction

SCD Patient

Erythrocytes
Decrease

Significant

Reduction

Hemolysis

Thalassemia

Patient

Erythrocytes (ex

vivo)

Decrease
Significant

Reduction

Oxidative Stress

(ROS)

Thalassemia

Patient

Erythrocytes (ex

vivo)

Decrease
Significant

Reduction

Mandatory Visualizations
Signaling Pathways and Experimental Workflows
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Caption: Mitapivat's mechanism of action in the erythrocyte glycolytic pathway.
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Caption: Experimental workflow for assessing Mitapivat's effects in primary erythrocytes.
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Mitapivat Treatment
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Caption: Logical relationship between Mitapivat-induced PKR activation and downstream

cellular benefits.

Experimental Protocols
Protocol 1: Isolation and Treatment of Human
Erythrocytes
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Objective: To isolate human erythrocytes from whole blood for subsequent ex vivo treatment

with Mitapivat.

Materials:

Whole blood collected in anticoagulant (e.g., heparin, EDTA).

Phosphate Buffered Saline (PBS), pH 7.4.

Ringer solution (125 mM NaCl, 5 mM KCl, 1 mM MgSO4, 32 mM HEPES, 5 mM glucose, 1

mM CaCl2, pH 7.4).

Mitapivat stock solution (in DMSO).

Vehicle control (DMSO).

Centrifuge.

Pipettes and sterile tubes.

Procedure:

Centrifuge whole blood at 500 x g for 10 minutes at 4°C.

Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells

and platelets).

Resuspend the erythrocyte pellet in 3-5 volumes of cold PBS.

Centrifuge at 500 x g for 10 minutes at 4°C. Aspirate and discard the supernatant.

Repeat the washing step (steps 3 and 4) two more times.

After the final wash, resuspend the erythrocyte pellet in Ringer solution to the desired

hematocrit (e.g., 2% v/v).

Add Mitapivat or vehicle control to the erythrocyte suspension at the desired final

concentrations.
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Incubate the samples at 37°C for the desired time period (e.g., 2 to 24 hours).

Protocol 2: Measurement of Pyruvate Kinase (PK)
Activity in Erythrocytes
Objective: To determine the effect of Mitapivat on PK activity in erythrocytes using a

spectrophotometric assay. This is a coupled enzyme assay where the production of pyruvate

by PK is linked to the oxidation of NADH by lactate dehydrogenase (LDH), which can be

measured as a decrease in absorbance at 340 nm.

Materials:

Mitapivat-treated and control erythrocyte samples.

Lysis buffer (e.g., hypotonic buffer).

Assay buffer (e.g., 50 mM Imidazole-HCl, pH 7.6, containing 0.12 M KCl and 0.062 M

MgSO4).

Phosphoenolpyruvate (PEP) solution.

Adenosine diphosphate (ADP) solution.

NADH solution.

Lactate dehydrogenase (LDH) enzyme.

UV-Vis spectrophotometer with temperature control.

Procedure:

Lyse the treated and control erythrocytes by resuspending the pellet in a hypotonic buffer

and centrifuging to remove cell debris.

In a cuvette, prepare the reaction mixture containing assay buffer, ADP, NADH, and LDH.

Incubate the mixture at 25°C for 5 minutes to reach temperature equilibrium.
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Initiate the reaction by adding the erythrocyte lysate.

Start the measurement by adding PEP.

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

The rate of NADH oxidation (decrease in A340) is proportional to the PK activity.

Calculate PK activity, typically expressed as units per gram of hemoglobin (U/g Hb).

Protocol 3: Quantification of ATP Levels in Erythrocytes
Objective: To measure intracellular ATP levels in Mitapivat-treated and control erythrocytes

using a luciferase-based assay.

Materials:

Mitapivat-treated and control erythrocyte samples.

ATP-releasing agent (e.g., trichloroacetic acid or a commercial lysis reagent).

Luciferin-luciferase reagent.

Luminometer.

ATP standard solution for generating a standard curve.

Procedure:

Take a known number of erythrocytes from the treated and control samples.

Lyse the cells using an ATP-releasing agent to release intracellular ATP.

Add the luciferin-luciferase reagent to the cell lysate. The luciferase enzyme will catalyze the

oxidation of luciferin in the presence of ATP, producing light.

Immediately measure the luminescence using a luminometer.
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Quantify the ATP concentration by comparing the luminescence of the samples to a standard

curve generated with known concentrations of ATP.

Normalize the ATP levels to the cell number or hemoglobin concentration.

Protocol 4: Quantification of 2,3-Diphosphoglycerate
(2,3-DPG) Levels
Objective: To measure the concentration of 2,3-DPG in Mitapivat-treated and control

erythrocytes using an enzymatic assay.

Materials:

Mitapivat-treated and control erythrocyte samples.

Perchloric acid.

Potassium carbonate.

Commercial 2,3-DPG assay kit (e.g., Roche, Cat. No. 10148334001).

Spectrophotometer.

Procedure:

Deproteinize the erythrocyte samples by adding cold perchloric acid to lyse the cells.

Neutralize the samples with potassium carbonate.

Centrifuge the samples to remove the precipitate.

Use the supernatant for the 2,3-DPG measurement.

Follow the manufacturer's instructions for the commercial assay kit. This typically involves an

enzymatic reaction where the consumption of NADH is proportional to the 2,3-DPG

concentration and is measured by a decrease in absorbance at 340 nm.
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Calculate the 2,3-DPG concentration based on the change in absorbance and normalize to

the hemoglobin concentration.

Protocol 5: In Vitro Hemolysis Assay
Objective: To assess the effect of Mitapivat on red blood cell membrane stability by measuring

hemolysis.

Materials:

Mitapivat-treated and control erythrocyte suspensions.

Positive control for 100% hemolysis (distilled water).

Negative control for 0% hemolysis (Ringer solution).

Centrifuge.

Spectrophotometer or microplate reader.

Procedure:

After incubation with Mitapivat or vehicle, centrifuge the erythrocyte suspensions at 500 x g

for 5 minutes.

Carefully collect the supernatant.

Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin

(e.g., 405 nm, 415 nm, or 541 nm).

Calculate the percentage of hemolysis using the following formula: % Hemolysis =

[(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control -

Absorbance of negative control)] x 100.

Conclusion
Cell-based models, particularly primary human erythrocytes and cultured erythroid progenitors,

are powerful systems for investigating the pharmacological effects of Mitapivat. The protocols
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outlined in this application note provide a framework for researchers to assess the impact of

this novel pyruvate kinase activator on key cellular and metabolic parameters. The use of these

models and assays will continue to be crucial in the ongoing research and development of

Mitapivat for the treatment of various hemolytic anemias.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Hemolysis Assay: An In Vitro Method to Measure Calcium Ionophore-Induced Lysis in
Human Erythrocytes [jove.com]

2. ashpublications.org [ashpublications.org]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Application Note: Utilizing Cell-Based Models to
Investigate the Therapeutic Effects of Mitapivat]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b609056#cell-based-models-for-studying-
mitapivat-s-effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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